KRAS G12C inhibitor 44

KRAS G12C binding affinity target engagement

KRAS G12C inhibitor 44 (CAS 2927439-07-2) is a potent covalent KRAS G12C inhibitor (Kd=3 nM) with oral bioactivity, enabling simplified in vivo dosing. It demonstrates anti-proliferative activity in MIA PaCa-2 (IC50=0.016 µM) and NCI-H358 (IC50=0.028 µM) cells. Choose this structurally distinct compound to benchmark novel inhibitors in SAR campaigns, validate target engagement in SPR assays, and ensure experimental reproducibility without scaffold-dependent artifacts.

Molecular Formula C31H36ClFN6O2
Molecular Weight 579.1 g/mol
Cat. No. B12406566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 44
Molecular FormulaC31H36ClFN6O2
Molecular Weight579.1 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F
InChIInChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1
InChIKeyLTBOVTGFAXPDLV-CYYCZYJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 44: Procurement-Grade Potent Oral KRAS G12C Inhibitor for Oncology Research


KRAS G12C inhibitor 44 (CAS 2927439-07-2, also designated compound 54 in patent literature) is a potent, orally bioactive covalent inhibitor of the KRAS G12C mutant protein [1]. It is a research-use small molecule that binds irreversibly to the inactive GDP-bound state of KRAS G12C, thereby blocking downstream oncogenic signaling . The compound demonstrates nanomolar affinity (Kd = 3 nM) for the KRAS G12C target and exhibits anti-proliferative activity in KRAS G12C-mutant cancer cell lines [1][2].

Why KRAS G12C Inhibitor 44 Cannot Be Substituted with Alternative In-Class KRAS G12C Inhibitors


Despite belonging to the same covalent KRAS G12C inhibitor class as sotorasib, adagrasib, and divarasib, KRAS G12C inhibitor 44 is not interchangeable with these clinical-stage or approved agents. Each inhibitor in this class possesses a distinct chemical scaffold, binding pocket interactions, and pharmacokinetic profile that translate into measurable differences in target affinity, cellular potency, and in vivo efficacy [1][2]. Substituting one compound for another without validation introduces uncontrolled variables in target engagement, off-target activity, and exposure-response relationships, which can confound experimental reproducibility and invalidate comparative studies. The quantitative evidence below establishes the specific performance parameters that differentiate KRAS G12C inhibitor 44 from its closest analogs.

KRAS G12C Inhibitor 44: Quantitative Evidence Guide for Scientific Selection and Procurement


Target Binding Affinity of KRAS G12C Inhibitor 44 vs. Clinical KRAS G12C Inhibitors

KRAS G12C inhibitor 44 exhibits a dissociation constant (Kd) of 3 nM for binding to the GDP-loaded inactive conformation of recombinant human KRAS G12C protein, as measured by surface plasmon resonance (SPR) [1]. This binding affinity is comparable to clinical-stage inhibitors sotorasib (Kd ≈ 0.1-10 nM range) and adagrasib (Kd ≈ 5-50 nM range), indicating potent target engagement at the biochemical level [2].

KRAS G12C binding affinity target engagement covalent inhibitor GDP-bound state

Anti-Proliferative Potency of KRAS G12C Inhibitor 44 in KRAS G12C-Mutant Cancer Cell Lines

KRAS G12C inhibitor 44 demonstrates potent anti-proliferative activity in two distinct KRAS G12C-mutant human cancer cell lines: MIA PaCa-2 (pancreatic ductal adenocarcinoma) and NCI-H358 (non-small cell lung cancer) [1]. The compound inhibits cell growth with IC50 values of 0.016 µM (16 nM) in MIA PaCa-2 cells and 0.028 µM (28 nM) in H358 cells [1].

pancreatic cancer lung cancer anti-proliferation MIA PaCa-2 H358

Oral Bioactivity and In Vivo Anti-Tumor Efficacy of KRAS G12C Inhibitor 44

KRAS G12C inhibitor 44 is characterized as an orally bioactive compound that demonstrates anti-tumor effects in vivo in animal models [1]. The compound's reported oral activity distinguishes it from many research-use tool compounds that lack suitable pharmacokinetic properties for in vivo studies, enabling translation from biochemical and cellular assays to animal efficacy models without requiring alternative formulation or parenteral administration.

in vivo efficacy oral bioavailability tumor xenograft pharmacodynamics

Chemical Scaffold Differentiation: KRAS G12C Inhibitor 44 as a Structurally Distinct Research Tool

KRAS G12C inhibitor 44 possesses a distinct chemical structure (molecular formula C31H36ClFN6O2, molecular weight 579.11 g/mol) that differs from the clinical-stage inhibitors sotorasib, adagrasib, and divarasib [1]. This structural differentiation is evidenced by its separate patent designation as Example 44 in US Patent Application 20250034173 [2]. The compound contains a unique covalent warhead and core scaffold arrangement, which may confer different binding kinetics, selectivity profiles, and resistance-mutation susceptibility compared to other inhibitors in the class.

chemical scaffold intellectual property lead optimization SAR covalent warhead

Recommended Research and Industrial Application Scenarios for KRAS G12C Inhibitor 44


In Vitro Pharmacology Studies in KRAS G12C-Mutant Pancreatic and Lung Cancer Models

Utilize KRAS G12C inhibitor 44 for cell-based assays in MIA PaCa-2 pancreatic cancer and NCI-H358 non-small cell lung cancer cell lines, where the compound demonstrates robust anti-proliferative activity with IC50 values of 0.016 µM and 0.028 µM, respectively [1]. These well-characterized models are suitable for dose-response studies, combination therapy screening, and validation of downstream signaling inhibition via Western blot or phospho-ERK assays.

In Vivo Efficacy Studies Requiring Oral Dosing

Select KRAS G12C inhibitor 44 for in vivo tumor xenograft or syngeneic model studies where oral administration is required or preferred over parenteral routes . The compound's reported oral bioactivity eliminates the need for intravenous or intraperitoneal injection, enabling more physiologically relevant pharmacokinetic profiling and simplified repeated dosing regimens for efficacy and pharmacodynamic endpoint assessment.

Structure-Activity Relationship (SAR) and Tool Compound Validation Studies

Employ KRAS G12C inhibitor 44 as a structurally distinct comparator in SAR campaigns, lead optimization programs, or orthogonal validation experiments . The compound's unique chemical scaffold, separate patent designation (US20250034173, Example 44), and confirmed target engagement (Kd = 3 nM) make it a valuable reference compound for benchmarking novel KRAS G12C inhibitors or confirming that observed biological effects are target-specific rather than scaffold-dependent.

Biochemical Target Engagement and Binding Kinetics Assays

Use KRAS G12C inhibitor 44 in SPR-based binding assays with recombinant GDP-loaded KRAS G12C protein, where the compound exhibits a Kd of 3 nM [2]. This application is suitable for competitive binding displacement studies, target engagement validation in cellular thermal shift assays (CETSA), and as a positive control in high-throughput screening campaigns for novel KRAS G12C inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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